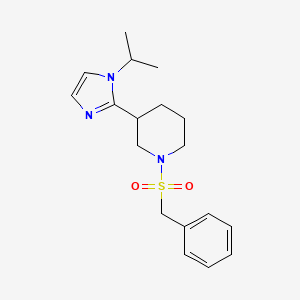![molecular formula C18H17N3O3S B5636487 5-oxo-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5636487.png)
5-oxo-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves multi-step chemical reactions that result in the formation of complex heterocyclic compounds. For instance, the synthesis of thiazolo[3,2-a]pyrimidine derivatives can involve the reaction of tetrahydropyrimidine carboxamides with ethyl chloroacetate or similar reactants to introduce specific functional groups or to cyclize the structure into desired heterocycles (Gein et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which may be further modified with various substituents to enhance or modify its chemical properties. Structural elucidation is typically conducted using techniques such as NMR spectral data and elemental analysis to confirm the presence of specific functional groups and the overall molecular framework (Kolisnyk et al., 2015).
Chemical Reactions and Properties
These compounds may undergo a variety of chemical reactions, including alkylation, cyclization, and reactions with amines, to generate a wide array of derivatives with diverse chemical properties. Such reactions are key to exploring the chemical space around the core structure for potential applications in various fields (Peterlin-Mašič et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments and for their formulation in various applications. These properties are typically determined through experimental measurements and can influence the compound's application potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biomolecules, are central to the application of these compounds in areas such as medicinal chemistry and material science. Studies on these compounds often focus on their potential biological activities, such as antimicrobial or anti-inflammatory effects, to explore their applicability in drug discovery and other biomedical applications (Doria et al., 1986).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Many drugs work by interacting with biological macromolecules, such as proteins or DNA. The specific groups and structure of the molecule could allow it to bind to specific sites on these macromolecules, influencing their activity .
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. This could involve modifying the structure to improve activity or reduce side effects, testing the compound in more complex biological systems, or eventually in clinical trials .
properties
IUPAC Name |
5-oxo-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(14-11-20-18-21(17(14)23)6-8-25-18)19-10-12-5-7-24-15-4-2-1-3-13(15)9-12/h1-4,6,8,11-12H,5,7,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLJFSGVHHPRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)C3=CN=C4N(C3=O)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-acetyl-N-[2-oxo-4-(1-piperidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5636412.png)
![N,N-dimethyl-3-[2-(1-L-prolyl-4-piperidinyl)-1H-imidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5636418.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)

![1-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5636434.png)



![N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5636476.png)

![N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)
![(6-isopropylpyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5636490.png)
![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5636492.png)
![3,5-dimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5636496.png)